1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole
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Overview
Description
1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a nitro group and a 1,3-dioxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole typically involves the following steps:
Formation of the 1,3-dioxane moiety: This can be achieved by reacting ethylene glycol with formaldehyde under acidic conditions to form 1,3-dioxane.
Alkylation: The 1,3-dioxane is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Formation of the pyrazole ring: This involves the reaction of hydrazine with a β-diketone to form the pyrazole ring.
Nitration: The final step involves the nitration of the pyrazole ring using a nitrating agent such as nitric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The 1,3-dioxane moiety can undergo hydrolysis under acidic or basic conditions to form the corresponding diol.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 1-[2-(1,3-Dioxan-2-yl)ethyl]-3-amino-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Hydrolysis: 1-[2-(2-Hydroxyethyl)ethyl]-3-nitro-1H-pyrazole.
Scientific Research Applications
1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies to understand the interaction of nitro-substituted pyrazoles with biological targets such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-[2-(1,3-Dioxan-2-yl)ethyl]-3-amino-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
1-[2-(1,3-Dioxan-2-yl)ethyl]-3-chloro-1H-pyrazole: Similar structure but with a chloro group instead of a nitro group.
1-[2-(1,3-Dioxan-2-yl)ethyl]-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole is unique due to the presence of both the nitro group and the 1,3-dioxane moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[2-(1,3-dioxan-2-yl)ethyl]-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c13-12(14)8-2-4-11(10-8)5-3-9-15-6-1-7-16-9/h2,4,9H,1,3,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLFJMYDQJRZQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCN2C=CC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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